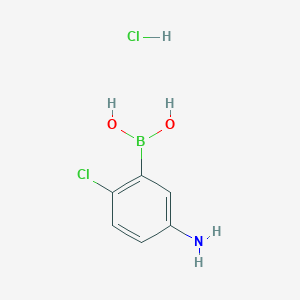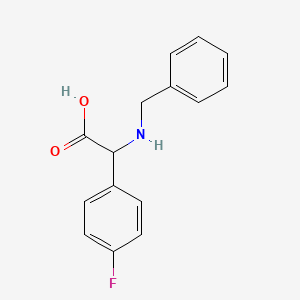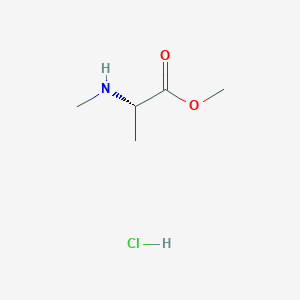
(5-Amino-2-chlorophenyl)boronic acid hydrochloride
Descripción general
Descripción
“(5-Amino-2-chlorophenyl)boronic acid hydrochloride” is an organic compound used as a reagent in the preparation of benzothiazoles, pyridopyrimidines, and related compounds . It has a boronic acid functional group that can interact with biological targets such as enzymes, receptors, and transporters.
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. Protodeboronation of pinacol boronic esters is a method that has been reported for the synthesis of boronic acids . This method utilizes a radical approach and has been applied to a variety of substrates .Molecular Structure Analysis
The molecular formula of “this compound” is C6H8BCl2NO2. The compound contains a boronic acid functional group attached to a phenyl ring, which also carries an amino and a chloro substituent.Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 207.85. Further physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Solid-Phase Approach for Derivatization of Boronic Acids
A universal solid-phase approach has been developed for the derivatization and handling of boronic acid-containing molecules, which are often challenging to manage using solution-phase methods. This method employs a diethanolamine resin anchor to facilitate boronic acid immobilization and is effective for a wide variety of boronic acids. It also allows for efficient transformations into amines, amides, anilides, and ureas. This approach simplifies the synthesis of combinatorial libraries (Gravel et al., 2002).
Metabolite Profiling of Boronic Acid-Based Anticancer Molecules
A study focused on a boronic acid-based anticancer molecule, evaluating its potential for drug development. This involved screening against various cell lines, developing a bioanalytical method for characterization, and identifying in vitro metabolites using mass spectrometry (Zagade et al., 2020).
Synthesis of Boron Heterobicycles
Research on the reaction of N-salicylidene-2-aminophenolate derivatives with phenyl boronic acid resulted in new boron bicyclic species. This included studying the boron complexes derived from Schiff bases and their reaction behavior, contributing to our understanding of boron chemistry (Barba et al., 2001).
Boronic Acid Adducts in Radiotherapy
Boronic acid adducts of radioactive isotopes of rhenium dioxime complexes have applications in radiotherapy, serving as agents for labeling biologically active compounds (Francesconi & Treher, 1990).
Stereochemical Control in Synthesis
Research has focused on synthesizing boronates for stereochemical control in organic synthesis, leading to the development of new boronates with distinct structural properties (Beltrán et al., 2002).
Synthesis of Boronated Amino Acids for Therapy
The synthesis of new boronated unnatural cyclic amino acids for potential use in neutron capture therapy has been explored. This research is important for understanding how molecular lipophilicity affects biological activity (Kabalka et al., 2008).
Fluorescent Chemosensors by Boronic Acid
Boronic acid has been used in the development of fluorescent chemosensors for detecting biological substances, crucial for disease prevention, diagnosis, and treatment. This includes the detection of carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).
Binding Modes of Boronic Acid-Based Protease Inhibitors
A study on the structural factors affecting the stereoselectivity of serine protease inhibitors, focusing on enantiomeric boronic acids, provides insights into the design of more effective protease inhibitors (Stoll et al., 1998).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
The compound is a boronic acid derivative, which is commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation . This reaction forms a new carbon-carbon bond, allowing for the synthesis of complex organic compounds .
Biochemical Pathways
The compound’s role in sm cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water, which could impact their bioavailability .
Result of Action
Its use in sm cross-coupling reactions suggests it plays a role in the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .
Action Environment
The action of (5-Amino-2-chlorophenyl)boronic acid hydrochloride can be influenced by environmental factors. For instance, direct hydroboration of alkynes with catecholborane (HBcat) requires solvent-free conditions and long reaction times at elevated temperatures . Additionally, the compound is only marginally stable in water, which could affect its stability and efficacy .
Análisis Bioquímico
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst. The (5-Amino-2-chlorophenyl)boronic acid hydrochloride acts as a nucleophilic organic group, which is transferred from boron to palladium during the transmetalation process .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily understood in the context of the Suzuki–Miyaura coupling reaction . In this reaction, the compound acts as a nucleophile, transferring from boron to palladium during the transmetalation process .
Propiedades
IUPAC Name |
(5-amino-2-chlorophenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,10-11H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLUPPGYAMRAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)Cl)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040411.png)
![4-Azaspiro[2.4]heptane oxalate](/img/structure/B3040412.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B3040413.png)










